molecular formula C10H10ClNS B2578298 4-Phenylthiophen-3-amine hydrochloride CAS No. 1803609-14-4

4-Phenylthiophen-3-amine hydrochloride

Cat. No. B2578298
CAS RN: 1803609-14-4
M. Wt: 211.71
InChI Key: PMXAZXYDOUTOEW-UHFFFAOYSA-N
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Description

  • Safety Information : It bears the GHS07 pictogram, indicating a warning. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Molecular Structure Analysis

The molecular structure of 4-Phenylthiophen-3-amine hydrochloride consists of a thiophene ring with a phenyl group attached. The chlorine atom is associated with the amino group. For a visual representation, refer to the provided link .

Scientific Research Applications

Antibacterial and Antifungal Properties

4-Phenylthiophen-3-amine hydrochloride derivatives demonstrate significant biological activities, with derivatives synthesized from 2-aminothiophenes showing notable antibacterial and antifungal properties. This has been observed in compounds like 2-amino-4-(4-chlorophenyl)-1,3-thiazole and its derivatives, which exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against strains like Candida glabrata and Candida albicans. These findings suggest potential applications in antimicrobial and antifungal drug development (Prasad, Naik, Latha, & Nagulu, 2017), (Kubba & Rahim, 2018).

Electrocatalysis and Material Science

The compound's derivatives have been examined for their electrocatalytic and material science applications. The electrooxidation of derivatives like 2-amino-3-cyano-4-phenylthiophene has unveiled new classes of photoluminescent materials, indicating potential utility in the development of novel optoelectronic devices and sensors. This is further supported by studies on other derivatives that highlight their electrochromic properties, hinting at their suitability in display technology and smart materials applications (Ekinci, Horasan, Altundas, & Demir, 2000).

Environmental Remediation

Certain derivatives of this compound, specifically those involving thiophene-arylidene-thiophene blocks, have been synthesized and characterized for environmental remediation applications. These polymers have shown significant promise in the selective extraction of metal ions, indicating potential for use in the purification and treatment of water and in mitigating the environmental impact of industrial processes (Hussein, 2018).

Mechanism of Action

  • Mimicking sympathetic nervous system actions (except on facial arteries and sweat glands) .

Safety and Hazards

  • Follow safety precautions outlined in the provided MSDS .

properties

IUPAC Name

4-phenylthiophen-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXAZXYDOUTOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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